molecular formula C29H28FN3O5 B2824085 1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1242887-70-2

1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2824085
CAS No.: 1242887-70-2
M. Wt: 517.557
InChI Key: YJUIGGXVAJOZHW-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-6,7-dimethoxy-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28FN3O5 and its molecular weight is 517.557. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis Techniques

Cesium Carbonate Catalyzed Synthesis

The synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles using cesium carbonate is an efficient protocol. This method highlights the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs such as Prazosin, Bunazosin, and Doxazosin. The study explores the impact of different bases, solvents, temperatures, CO2 pressures, and reaction times on the synthesis process Y. Patil et al., 2008.

Solvent-Free Synthesis Using CO2

Another notable technique involves the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide with a catalytic amount of DBU. This method provides an eco-friendly approach to synthesizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, showcasing a 97% yield under optimized conditions T. Mizuno et al., 2007.

Applications Beyond Synthesis

Structural and Molecular Studies

The crystal and molecular structure studies of similar quinazoline derivatives provide insights into their potential applications in material science and drug design. For instance, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione's structure was investigated, revealing inter- and intramolecular hydrogen bonds forming a three-centered hydrogen bonding pattern, which could influence its chemical reactivity and interaction with biological targets H. R. Manjunath et al., 2011.

Carbon Dioxide Mediated Synthesis

The novel and efficient CO2 mediated synthesis of quinazoline-2,4(1H,3H)-dione using DMF in water as the solvent marks a significant advancement in green chemistry. This method not only provides a high yield of the product but also demonstrates the role of DMF as a carbon source, highlighting the environmental benefits and potential industrial applications of such synthesis processes K. B. Rasal et al., 2016.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O5/c1-37-25-15-23-24(16-26(25)38-2)32(18-20-6-5-7-22(30)14-20)29(36)33(28(23)35)17-19-8-10-21(11-9-19)27(34)31-12-3-4-13-31/h5-11,14-16H,3-4,12-13,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUIGGXVAJOZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.